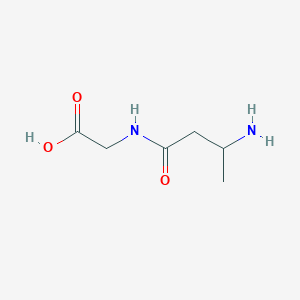
2-(3-Aminobutanoylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminobutanoylamino)acetic acid, also known as ABA, is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential applications in various fields of science. ABA has been found to exhibit a wide range of biological activities, making it a promising candidate for use in pharmaceuticals, food additives, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(3-Aminobutanoylamino)acetic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 2-(3-Aminobutanoylamino)acetic acid has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 2-(3-Aminobutanoylamino)acetic acid has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(3-Aminobutanoylamino)acetic acid has been found to have a number of biochemical and physiological effects. 2-(3-Aminobutanoylamino)acetic acid has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. 2-(3-Aminobutanoylamino)acetic acid has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-Aminobutanoylamino)acetic acid in lab experiments include its low toxicity, high stability, and wide range of biological activities. However, the limitations of using 2-(3-Aminobutanoylamino)acetic acid in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on 2-(3-Aminobutanoylamino)acetic acid. One direction is to further investigate the mechanism of action of 2-(3-Aminobutanoylamino)acetic acid, particularly its effects on the Nrf2/ARE and NF-κB pathways. Another direction is to explore the potential use of 2-(3-Aminobutanoylamino)acetic acid in the treatment of neurodegenerative diseases and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(3-Aminobutanoylamino)acetic acid for therapeutic use.
Métodos De Síntesis
There are several methods for synthesizing 2-(3-Aminobutanoylamino)acetic acid, including the Strecker synthesis, the Gabriel synthesis, and the N-alkylation of glycine. The Strecker synthesis involves the reaction of aldehydes or ketones with ammonia and cyanide ions to form an α-aminonitrile intermediate, which is then hydrolyzed to yield the corresponding α-amino acid. The Gabriel synthesis involves the reaction of phthalimide with diethyl bromomalonate to form an intermediate, which is then treated with hydrazine to yield the corresponding α-amino acid. The N-alkylation of glycine involves the reaction of glycine with an alkyl halide to form an intermediate, which is then treated with ammonia to yield the corresponding α-amino acid.
Aplicaciones Científicas De Investigación
2-(3-Aminobutanoylamino)acetic acid has been found to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antitumor properties. 2-(3-Aminobutanoylamino)acetic acid has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 2-(3-Aminobutanoylamino)acetic acid has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis and asthma.
Propiedades
IUPAC Name |
2-(3-aminobutanoylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(7)2-5(9)8-3-6(10)11/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAAZNDUFIYGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminobutanoylamino)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dioxo-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,3-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B7553042.png)
![2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7553052.png)
![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B7553060.png)

![2,3-dichloro-N-[1-oxo-1-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)hydrazinyl]propan-2-yl]benzamide](/img/structure/B7553086.png)
![4-[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B7553093.png)
![4-acetyl-3-ethyl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7553114.png)
![N-[[1-(5-chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]-3-methylsulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7553115.png)
![1-benzyl-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]indole-3-carboxamide](/img/structure/B7553126.png)
![(E)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B7553130.png)
![benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate](/img/structure/B7553144.png)
![N-butan-2-yl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7553149.png)
![1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B7553157.png)